molecular formula C19H20N2 B14396163 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile CAS No. 87871-24-7

9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile

Cat. No.: B14396163
CAS No.: 87871-24-7
M. Wt: 276.4 g/mol
InChI Key: RLQPJPWTPFBVLF-UHFFFAOYSA-N
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Description

9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is an organic compound known for its unique chemical structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a diethylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene with diethylamine and a suitable nitrile source under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene oxides, while reduction can produce primary amines.

Scientific Research Applications

9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)phenol: A related compound with a diethylamino group attached to a phenol ring.

    Phenoxazine Derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is unique due to its specific combination of functional groups and the phenanthrene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

87871-24-7

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

9-(diethylamino)-10H-phenanthrene-9-carbonitrile

InChI

InChI=1S/C19H20N2/c1-3-21(4-2)19(14-20)13-15-9-5-6-10-16(15)17-11-7-8-12-18(17)19/h5-12H,3-4,13H2,1-2H3

InChI Key

RLQPJPWTPFBVLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CC2=CC=CC=C2C3=CC=CC=C31)C#N

Origin of Product

United States

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